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molecular formula C10H16N2O3S B7870215 3-amino-N-methyl-4-[(1-methylethyl)oxy]benzenesulfonamide

3-amino-N-methyl-4-[(1-methylethyl)oxy]benzenesulfonamide

Cat. No. B7870215
M. Wt: 244.31 g/mol
InChI Key: NFUZPVIWFUFFJA-UHFFFAOYSA-N
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Patent
US08859571B2

Procedure details

To a mixture of N-methyl-4-[(1-methylethyl)oxy]-3-nitrobenzenesulfonamide (1.6 g, 5.8 mmol) in ethanol (20 mL) under nitrogen, Pd/C (0.160 g) was added. The flask was then evacuated and recharged with hydrogen three times. The resulting mixture was allowed to stir under a hydrogen atmosphere overnight at room temperature. The mixture was then filtered and concentrated to afford 3-amino-N-methyl-4-[(1-methylethyl)oxy]benzenesulfonamide (1.1 g, 77%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.01-7.10 (m, 2H), 6.87-6.98 (m, 2H), 5.08 (br. s., 2H), 4.63 (dt, J=5.93, 11.98 Hz, 1H), 2.34-2.41 (m, 3H), 1.29 (d, J=6.02 Hz, 6H); MS (m/z) 244.7 (M+H+)
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.16 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH:13]([CH3:15])[CH3:14])=[C:8]([N+:16]([O-])=O)[CH:7]=1)(=[O:5])=[O:4]>C(O)C.[Pd]>[NH2:16][C:8]1[CH:7]=[C:6]([S:3]([NH:2][CH3:1])(=[O:5])=[O:4])[CH:11]=[CH:10][C:9]=1[O:12][CH:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CNS(=O)(=O)C1=CC(=C(C=C1)OC(C)C)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir under a hydrogen atmosphere overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was then evacuated
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C=CC1OC(C)C)S(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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